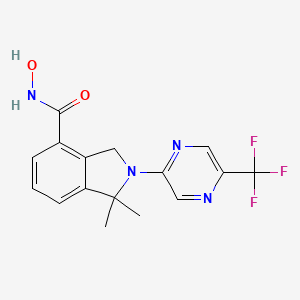

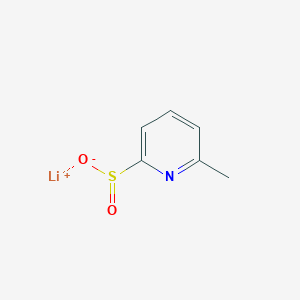

![molecular formula C8H16ClNO B2679950 endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 240401-16-5](/img/structure/B2679950.png)

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride” is a chemical compound with the IUPAC name (1R,3r,5S)-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride . It has a molecular weight of 177.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8+; . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has a wide range of applications in scientific research. It has been used as a polar aprotic solvent in various organic reactions, as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of polymers. It has also been used to study the mechanism of action of enzymes and to study the structure of proteins.

Mechanism of Action

Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride acts as a catalyst in the synthesis of heterocyclic compounds. It is believed to act by forming a complex with the reactants, which increases the rate of reaction by stabilizing the transition state. In addition, it can also act as a Lewis acid, which facilitates the formation of covalent bonds between the reactants.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has several advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, making it easy to work with. It is also relatively non-toxic and has a low vapor pressure, making it safe for use in the laboratory. Furthermore, this compound is a relatively inexpensive compound, making it an attractive choice for research purposes.

However, there are some limitations to the use of this compound in laboratory experiments. It is not very stable and can easily decompose, making it difficult to store for long periods of time. In addition, it can be difficult to control the reaction conditions when using this compound, as it is sensitive to temperature and pH changes.

Future Directions

The use of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride in scientific research is continuing to expand. Future research could focus on further exploring the biochemical and physiological effects of this compound, as well as investigating its potential applications in drug design and development. In addition, further research could be conducted to develop new methods for the synthesis and purification of this compound, as well as to improve the stability of the compound. Finally, research could also be conducted to explore the potential use of this compound in the synthesis of other compounds, such as polymers and heterocyclic compounds.

Synthesis Methods

Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromo-2-butanol with dicyclohexylcarbodiimide (DCC) to form the intermediate 3-bromo-2-butyl-dicyclohexylcarbodiimide (BDC). This intermediate is then reacted with sodium azide in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name |

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCPGMAVRSKIFC-PAFGHYSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

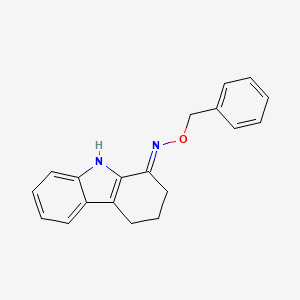

![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)

![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)

![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)

![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)

![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)

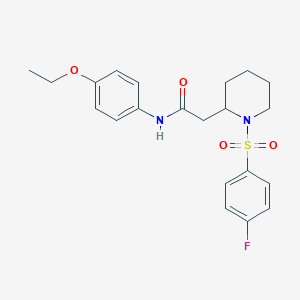

![5-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2679890.png)